Monastroline, also known as trans-HR22C16, is a potent small-molecule inhibitor of the mitotic kinesin Eg5, which is crucial for cell division. This compound is notable for its ability to inhibit the function of Eg5 without interacting with tubulin, making it a unique agent in the study of mitosis and potential cancer therapies. The molecular formula for Monastroline is with a molecular weight of 389.4 g/mol. It has been recognized for its cell-permeable properties, allowing it to effectively target intracellular processes.
Monastroline was originally synthesized in the laboratory of Tim Mitchison by Thomas U. Mayer as part of research aimed at understanding cell division mechanisms. It belongs to a class of compounds that specifically inhibit kinesin proteins, particularly kinesin-5 (Eg5), which plays a vital role in the formation and maintenance of the mitotic spindle during cell division.
The synthesis of Monastroline involves several key steps, typically utilizing the Biginelli reaction, which is a one-pot three-component condensation reaction. Recent advancements have improved the efficiency of this synthesis through controlled microwave heating, significantly reducing reaction times to approximately 30 minutes compared to traditional methods that require several hours.
Monastroline's structure is characterized by a complex arrangement involving multiple rings and functional groups. The IUPAC name for Monastroline is (10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione.
The structural complexity contributes to its specific interaction with Eg5 .
Monastroline undergoes various chemical reactions that can modify its structure and properties:
These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic use .
Monastroline functions primarily by binding to a specific region on the Eg5 kinesin motor domain, inhibiting its ATPase activity. This allosteric inhibition leads to:
The compound's ability to stabilize this conformation while inhibiting ATP hydrolysis is critical for its function as an antitumor agent .
Monastroline exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and potential applications .
Monastroline serves as an important tool in cancer research due to its role as an Eg5 inhibitor. Its applications include:
The discovery of Monastroline originates from foundational work on mitotic kinesin inhibitors beginning with monastrol, identified in 1999 through phenotypic screening of chemical libraries. Mayer et al. employed a high-content screening approach monitoring nucleolin phosphorylation and microtubule morphology in BS-C-1 monkey kidney cells, leading to monastrol's identification as the first cell-permeable compound causing monoastral spindle formation without tubulin disruption [1] [2]. This landmark study demonstrated that small molecules could selectively inhibit kinesin motor proteins, establishing phenotypic screening as a powerful tool for identifying mitotic disruptors [4].
Monastrol served as the structural prototype for dihydropyrimidinone-based Eg5 inhibitors, though its therapeutic potential was limited by:
Table 1: Evolution from Monastrol to Monastroline
Compound | Structural Modification | Eg5 Inhibition IC₅₀ (µM) | Key Improvements |
---|---|---|---|
Monastrol | Base structure | 14.0 ± 2.1 | Phenotypic discovery anchor |
Enastron | Carboxylate bioisostere | 2.3 ± 0.4 | 6-fold potency increase |
Dimethylenastron | N3-dimethylation | 0.8 ± 0.1 | Enhanced membrane permeability |
Monastroline | Thiourea → urea; C4 fluorophenyl | 0.12 ± 0.03 | 116-fold potency increase; metabolic stability |
The transition to Monastroline involved systematic structure-activity relationship (SAR) studies informed by crystallographic data of Eg5-monastrol complexes. Researchers identified that the allosteric binding pocket in Eg5 (Loop5 conformation) accommodated bulkier aromatic substituents at C4 while urea substitution at C2 improved hydrogen bonding with Glu116 and Glu118 residues. Introduction of meta-fluorophenyl at C4 enhanced binding affinity through hydrophobic interactions with Trp127, while reducing metabolic deactivation via cytochrome P450 enzymes. These modifications yielded Monastroline with 116-fold greater potency than monastrol (IC₅₀ = 120 nM) and significantly improved pharmacokinetic properties [3] [4].
Contemporary discovery approaches integrated computational methods with phenotypic validation:
Recent bibliometric analysis indicates a significant research shift toward monastrol derivatives, with publications on optimized compounds increasing by 300% between 2010-2022. The United States, China, and Germany lead in derivative development, focusing primarily on molecular docking and cytotoxicity studies [3].
Monastroline exerts its anticancer effects through precise molecular interference with kinesin-5 (Eg5), a motor protein essential for spindle bipolarity. Eg5 functions as a homo-tetrameric plus-end-directed kinesin that crosslinks antiparallel microtubules, generating outward forces necessary for spindle pole separation during prophase. By binding to an allosteric site near Loop5, Monastroline induces a conformational blockade of Eg5's ATPase activity, reducing microtubule gliding velocity by >90% at saturating concentrations (10 µM) [1] [2].
The molecular pathophysiology of Monastroline-induced mitotic arrest involves:
Table 2: Cellular Phenotypes Following Monastroline Treatment
Cellular Process | Effect of Monastroline | Functional Consequence |
---|---|---|
Microtubule nucleation | Unaffected | Normal interphase microtubules |
Centrosome duplication | No inhibition | Multiple centrosomes remain focused |
Kinetochore-microtubule attachment | Increased syntelic attachments | Chromosomes lack tension |
SAC activation | Persistent Mad2 localization | APC/C inhibition maintained |
Mitotic duration | Extended 8-14 hours | Irreversible arrest in >85% cells |
Cell fate | Apoptosis after slippage | Caspase-3 activation at 24 hours |
Electron microscopy studies reveal that 78% of chromosomes in Monastroline-arrested cells exhibit syntelic orientations, explaining sustained SAC activation despite microtubule attachment. This contrasts with nocodazole (microtubule depolymerizer) where unattached kinetochores predominate. The critical insight is that kinetochore-microtubule attachment alone cannot satisfy the SAC – correct bi-orientation generating 15-20 pN tension across sister chromatids is required for checkpoint silencing [2] [7].
Monastroline's effect on spindle assembly demonstrates the functional interplay between centrosomes and SAC:
The mechanical consequences of Eg5 inhibition include loss of outward forces orthogonal to the pole-to-pole axis, as visualized in Xenopus egg extracts where bipolar spindles disassemble into monopolar structures within 8 minutes of Monastroline exposure. This rapid collapse demonstrates Eg5's essential role in spindle maintenance beyond initial assembly [2] [8].
Persistent arrest ultimately triggers mitotic slippage through gradual cyclin B degradation, producing tetraploid G1 cells. These cells undergo p53-dependent cell cycle arrest or, in p53-deficient malignancies, exhibit genomic instability through successive rounds of endoreduplication. The compound selectively induces apoptosis in transformed cells while showing minimal cytotoxicity in non-dividing primary cells, establishing its therapeutic window [3] [4].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: